molecular formula C7H7ClN2 B2520149 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2408962-08-1

7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2520149
CAS No.: 2408962-08-1
M. Wt: 154.6
InChI Key: VJOSZJWONGAIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility allows for the creation of products with enhanced efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in these effects are often related to signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine derivatives
  • Pyrroloquinolines

Comparison: Compared to other similar compounds, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine stands out due to its unique chloro substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain targets, making it more effective in specific applications .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOSZJWONGAIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-08-1
Record name 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.